molecular formula C13H11FN2O4S B5886820 N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide

N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide

Cat. No. B5886820
M. Wt: 310.30 g/mol
InChI Key: OBLHKCNZJJXFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide, also known as FNBS, is a chemical compound that has been widely used in scientific research applications. This compound has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide involves the inhibition of specific enzymes and proteins. N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide binds to the active site of enzymes and proteins, thereby blocking their activity. This inhibition can be reversible or irreversible, depending on the nature of the enzyme or protein.
Biochemical and Physiological Effects
N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of specific enzymes. N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has also been reported to inhibit the production of inflammatory cytokines, thereby reducing inflammation. In addition, it has been shown to have antibacterial properties by inhibiting the activity of specific enzymes involved in bacterial cell wall biosynthesis.

Advantages and Limitations for Lab Experiments

N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has a high affinity for enzymes and proteins, making it a useful tool for their detection and inhibition. However, N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has some limitations for lab experiments. It may exhibit non-specific binding to other biomolecules, leading to false-positive results. In addition, the irreversible inhibition of enzymes and proteins by N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide may limit its use in some experiments.

Future Directions

N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has shown promising results in scientific research, and there are several future directions for its use. One potential direction is the development of N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide-based therapeutics for the treatment of cancer, inflammation, and bacterial infections. Another direction is the development of new fluorescent probes based on N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide for the detection of specific biomolecules. Furthermore, the use of N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide in combination with other compounds may enhance its efficacy and specificity. Overall, N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide is a valuable tool for scientific research with significant potential for future applications.

Synthesis Methods

The synthesis of N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-fluoro-5-methylaniline in the presence of a base. The reaction takes place at room temperature and yields N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide as a yellow crystalline solid. The purity of N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has been extensively used in scientific research for its diverse applications. It has been used as a fluorescent probe in the detection of enzymes, proteins, and other biomolecules. N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has also been used in the synthesis of novel compounds with potential therapeutic applications. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties.

properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4S/c1-9-6-7-10(14)11(8-9)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLHKCNZJJXFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide

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